2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide
Description
2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a synthetic 1,2,4-triazole derivative characterized by a sulfur-linked acetamide moiety and substituted aromatic rings. The compound’s core structure includes a 1,2,4-triazole ring substituted with a 4-chlorophenyl group (electron-withdrawing) and a 4-methoxyphenyl group (electron-donating), which modulates electronic properties and steric interactions.
Properties
CAS No. |
476484-51-2 |
|---|---|
Molecular Formula |
C26H25ClN4O2S |
Molecular Weight |
493.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-17(2)22-6-4-5-7-23(22)28-24(32)16-34-26-30-29-25(18-8-14-21(33-3)15-9-18)31(26)20-12-10-19(27)11-13-20/h4-15,17H,16H2,1-3H3,(H,28,32) |
InChI Key |
XNGFOUMNUYLEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the chlorophenyl, methoxyphenyl, and isopropylphenyl groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antibacterial effects. Research indicates that derivatives similar to the compound exhibit potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance antibacterial efficacy, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
-
Antifungal Activity :
- The triazole group is well-known for its antifungal properties. Studies have demonstrated that related compounds can effectively inhibit fungal growth by targeting specific enzymes involved in fungal cell wall synthesis . This makes such compounds promising candidates for developing new antifungal agents.
Anti-inflammatory Effects
- COX Inhibition :
- Certain derivatives of 1,2,4-triazoles have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds exhibiting high selectivity for COX-2 have shown potential in reducing inflammation with a lower risk of gastrointestinal side effects compared to traditional NSAIDs . The anti-inflammatory activity is often linked to their ability to inhibit pro-inflammatory cytokines and oxidative stress markers.
Anticancer Potential
- Chemopreventive Properties :
- The thio-substituted triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects against various cancer types. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival .
Study 1: Antimicrobial Efficacy
A series of synthesized triazole derivatives were tested against a panel of bacterial pathogens. The results indicated that compounds with specific substitutions on the phenyl rings displayed enhanced activity against MRSA strains. For example, one derivative showed an MIC value of 0.25 μg/mL, outperforming standard antibiotics like vancomycin .
Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that a specific triazole derivative significantly reduced paw edema in a carrageenan-induced model of inflammation. The compound exhibited a COX-2 IC50 value lower than that of indomethacin, suggesting its potential as a safer alternative for treating inflammatory conditions .
Study 3: Anticancer Activity
Research involving thio-substituted triazoles revealed their ability to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. One compound was noted for its effectiveness at low micromolar concentrations, indicating strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and other functional groups in the compound play a crucial role in its binding to target proteins and enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Compounds like 7h () and 896677-90-0 () incorporate aminomethyl or benzothiazolyl groups, which may improve solubility or target selectivity .
Acetamide Modifications :
- The 2-isopropylphenyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the 3,4-dichlorophenyl () and 2,5-dimethoxyphenyl () moieties. Dichlorophenyl groups increase halogen bonding but reduce solubility, while methoxy groups enhance polarity .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods used for 7h () and 6 m (), involving alkylation of triazole-thiol intermediates with bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
Physicochemical Properties :
- Molecular weight and logP values correlate with substituent choices. The target compound’s estimated molecular weight (~470 g/mol) is lower than 476484-06-7 (490.79 g/mol, ), suggesting better bioavailability .
Pharmacological Implications
While bioactivity data for the target compound are absent in the evidence, insights can be extrapolated from analogues:
- Antimicrobial Activity : Compounds with chloro- and methoxyphenyl groups (e.g., ) often exhibit enhanced Gram-positive bacterial inhibition due to membrane disruption .
Biological Activity
The compound 2-((4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-isopropylphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their broad pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C25H23ClN4O2S
- Molecular Weight : 479.0 g/mol
- Structural Features : The compound features a triazole ring substituted with chlorophenyl and methoxyphenyl groups, which are critical for its biological activity.
Triazole derivatives like this compound typically exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For instance, they can inhibit cytochrome P450 enzymes involved in the metabolism of xenobiotics and endogenous compounds.
- Antimicrobial Activity : Triazoles have been shown to disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis, a key component of fungal cell membranes .
- Anticancer Properties : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways associated with cell survival .
Antifungal Activity
The compound's antifungal efficacy has been evaluated against various fungal strains. In vitro studies have demonstrated significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial properties of this triazole derivative have been assessed against both Gram-positive and Gram-negative bacteria. Notably, it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.25 to 2 μg/mL . Comparative studies showed that it outperformed several conventional antibiotics.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. It was found to inhibit the proliferation of various cancer cell lines, including breast (T47D) and colon (HCT-116) cancer cells. IC50 values indicated effective cytotoxicity, suggesting that this compound could serve as a lead candidate for further development in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features:
- Substituents on the Triazole Ring : The presence of electron-donating groups (like methoxy) enhances the antimicrobial activity by increasing the lipophilicity and membrane permeability of the compounds.
- Chlorophenyl Group : This moiety contributes significantly to the anticancer properties by interacting with cellular targets involved in cancer progression .
Case Studies
- Study on Antifungal Efficacy :
- Antibacterial Assessment :
- Cancer Cell Line Testing :
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (¹H) Shift (ppm) | IR Stretching (cm⁻¹) |
|---|---|---|
| 4-Chlorophenyl | 7.4–7.6 (d, 2H) | 1090 (C-Cl) |
| 4-Methoxyphenyl | 3.8 (s, 3H) | 1250 (C-O-C) |
| Triazole ring | 8.1–8.3 (s, 1H) | 1550 (C=N) |
Q. Table 2: Bioactivity Data Comparison
| Assay Type | Model System | Activity (IC₅₀/MIC) | Reference Compound |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 | 12.5 µM | Cisplatin (8.7 µM) |
| Antimicrobial (Broth) | S. aureus | 32 µg/mL | Ampicillin (16 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
